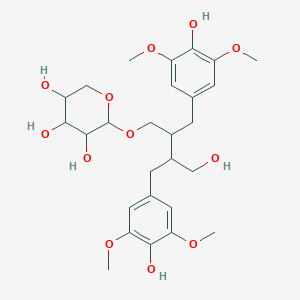

Ssioriside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus . The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of the raw plant material and the efficiency of the extraction and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: Ssioriside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohol derivatives.

Applications De Recherche Scientifique

Ssioriside has a wide range of scientific research applications, including:

Industry: The compound’s antioxidant properties also make it a candidate for use in food preservation and cosmetic formulations.

Mécanisme D'action

The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, this compound’s inhibitory effect on α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially reducing blood sugar levels .

Comparaison Avec Des Composés Similaires

Ssioriside is unique among lignan glycosides due to its specific structure and biological activities. Similar compounds include:

Nudiposide: Another lignan glycoside with similar antioxidant properties.

Lyoniside: A lignan glycoside that also exhibits enzyme inhibitory activities.

Sinapic Acid Glucoside: A phenolic acid glucoside with antioxidant properties.

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Propriétés

Numéro CAS |

126882-53-9 |

|---|---|

Formule moléculaire |

C27H38O12 |

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1 |

Clé InChI |

UTPBCUCEDIRSFI-KHLXKNNCSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |

SMILES isomérique |

COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |

Apparence |

Powder |

Origine du produit |

United States |

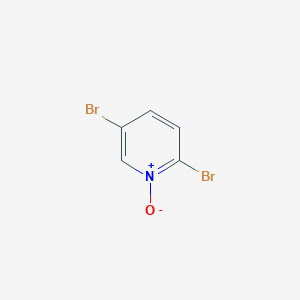

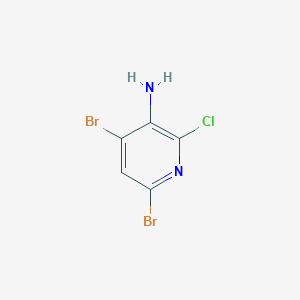

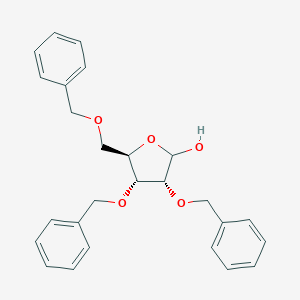

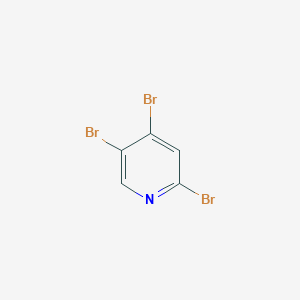

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

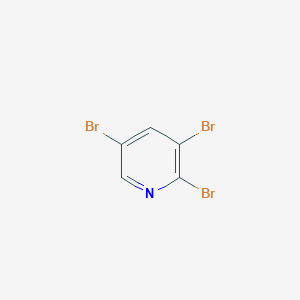

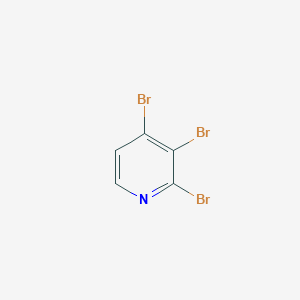

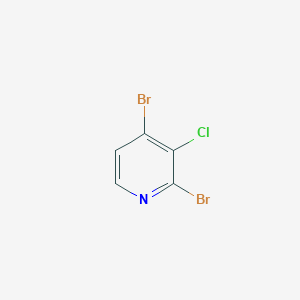

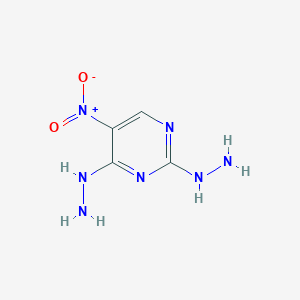

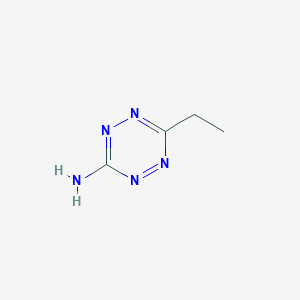

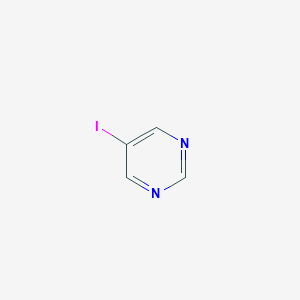

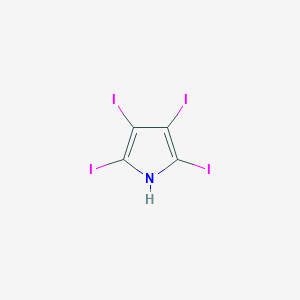

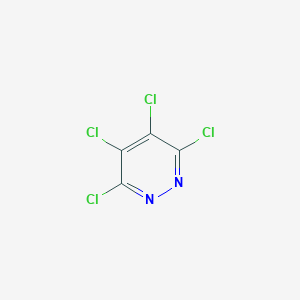

Feasible Synthetic Routes

Q1: What is the structural characterization of Ssioriside?

A: this compound, also known as (8S,8'S)-4,4'-dihydroxy-3,3',5,5'-tetramethoxylignan 9-O-β-D-xylopyranoside, possesses the molecular formula C26H34O12 and a molecular weight of 538.55 g/mol [].

Q2: Where has this compound been found in nature?

A2: this compound has been isolated from various plant sources, including:

- The roots of the Northern highbush blueberry (Vaccinium corymbosum L.) []

- The bark of Prunus ssiori and Prunus padus []

- The stem of Rhododendron mucronulatum []

- The inner bark of Betula schmidtii []

Q3: Has this compound exhibited any notable biological activity?

A: Research suggests that this compound demonstrates moderate inhibitory activity against α-glucosidase with an IC50 value of 650 μM []. This finding suggests potential applications for managing blood sugar levels, although further research is needed.

Q4: Are there other lignans found alongside this compound in these plants?

A4: Yes, several other lignans have been identified alongside this compound in various plant species, including:

- Nudiposide and Lyoniside in the roots of the Northern highbush blueberry []

- Lyoniside and Nudiposide in the bark of Afzelia africana []

- Eighteen lignans, including Lyoniresinol and Pinoresinol, in Machilus robusta []

Q5: What analytical methods are commonly employed to identify and characterize this compound?

A5: Researchers utilize various chromatographic and spectroscopic techniques for this compound identification and characterization. These methods include:

- Chromatography: Column chromatography using silica gel and Sephadex LH-20, as well as reversed-phase HPLC, are employed for isolation and purification [, ].

- Spectroscopy: Structural elucidation relies on spectroscopic data analysis, including 1H and 13C NMR, and mass spectrometry [, ].

Q6: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?

A: While specific SAR studies focusing solely on this compound are limited, research on related lignans suggests that structural modifications can significantly impact their biological activity []. Factors like the degree of hydroxylation, methylation, and glycosylation patterns may influence their binding affinities and overall potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.